2,3,3,4,4,5,5-Heptafluoro-1-pentene
Overview
Description
2,3,3,4,4,5,5-Heptafluoro-1-Pentene is a chemical compound with the molecular formula C5H3F7 and a molecular mass of 196.07 . It has been used in the synthesis of flavorings and in the production of oligomers . It is also used as an impurity in polyether ether ketone (PEEK) .
Synthesis Analysis
The substance is used as a comonomer in combination with ethylene and tetrafluoroethylene to manufacture fluoropolymers . These fluoropolymers are intended to be used as a polymeric processing agent in a wide range of plastics .Molecular Structure Analysis
The molecular structure of 2,3,3,4,4,5,5-Heptafluoro-1-pentene can be found in various databases such as the NIST Chemistry WebBook .Scientific Research Applications
Catalytic Activity in Alkane Reforming : Studies on the catalytic activity of bulk tungsten carbides have explored the reforming activity for various alkanes and olefins, including 2-methyl-2-pentene and 4-methyl-1-pentene. These studies help understand the influence of structure and substituents in hydrocarbon transformations, which could be relevant for heptafluoro-1-pentene derivatives (Keller et al., 1997).
Reactions of Perfluoroalkylcarbanions : Research on the reactions of perfluoro-2-methyl-2-pentylcarbanion, a similar fluorinated compound, with various reactants, can provide insights into the reactivity and potential transformations of heptafluoro-1-pentene in synthetic chemistry (Dmowski & Woźniacki, 1985).
Isomerization Over ZSM-5 Catalysts : The study of isomerization of 1-pentene over H-ZSM-5 catalysts gives an understanding of the isomerization processes, which might be applicable to heptafluoro-1-pentene and its derivatives (Maeurer & Kraushaar-Czarnetzki, 1999).
Nuclear Magnetic Resonance Study of Poly(4-methyl-1-pentene) : Research using 13C NMR spectroscopy to study the structure of polymers derived from 4-methyl-1-pentene can provide insights into the polymerization potential of fluorinated pentenes (Mizuno & Kawachi, 1992).
Safety And Hazards
The EFSA Panel concluded that 2,3,3,4,4,5,5-heptafluoro-1-pentene does not raise a safety concern for the consumer if used as a comonomer together with tetrafluoroethylene and/or ethylene comonomers to manufacture fluoropolymers for application as a polymer processing aid at up to 0.2% w/w of the FCM .
properties
IUPAC Name |
2,3,3,4,4,5,5-heptafluoropent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c1-2(6)4(9,10)5(11,12)3(7)8/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVUSSHABANQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074595 | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
CAS RN |
1547-26-8 | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1547-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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